molecular formula C22H18N2O3S B2957305 N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3,4-dimethoxybenzamide CAS No. 441290-47-7

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3,4-dimethoxybenzamide

Cat. No. B2957305
CAS RN: 441290-47-7
M. Wt: 390.46
InChI Key: NGRJRSHUEMAHQK-UHFFFAOYSA-N
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Description

The compound “N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3,4-dimethoxybenzamide” is likely to be an organic compound given its structure. It contains a benzamide group, which is a common functional group in many pharmaceutical drugs . The compound also contains a dihydroacenaphtho[5,4-d]thiazol-8-yl group, which is a type of heterocyclic compound .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the heterocyclic group .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. The benzamide group could undergo reactions typical of amides, such as hydrolysis. The dihydroacenaphtho[5,4-d]thiazol-8-yl group could potentially undergo reactions typical of heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Development of Quality Control Methods for Anticonvulsants

A study highlighted the synthesis of thiadiazole derivatives, showing high anticonvulsive activity, which led to the development of quality control techniques for these compounds. This research is pivotal for the standardization and quality assurance of new medicinal substances, including those related to the specified benzamide derivative (Sych, Bevz, Sych, Rakhimova, Yaremenko, & Perekhoda, 2018).

Novel Thiazolidinedione Derivatives for Anti-Diabetic Activity

Another research focus is on thiazolidinedione derivatives for their anti-diabetic activity. These studies involve designing and synthesizing novel compounds to evaluate their pharmacological effects, furthering our understanding of new therapeutic agents for diabetes management (Shrivastava, Batham, Sinha, Parida, Garabadu, & Choubey, 2016).

Molecular Structure and Intermolecular Interactions

Investigations into the molecular structure and intermolecular interactions of benzamide derivatives provide insights into their potential pharmacological applications. These studies involve spectral methods and X-ray crystallography to understand the compound's properties and interactions at the molecular level (Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014).

Synthesis and Evaluation of Antiproliferative and Antimicrobial Properties

Research on Schiff bases derived from thiadiazole compounds explores their antiproliferative and antimicrobial properties. These studies contribute to the development of new compounds with potential cancer therapeutic and antimicrobial applications, expanding the scope of benzamide derivatives in medicinal chemistry (Gür, Yerlikaya, Şener, Özkınalı, Baloğlu, Gökce, Altunoglu, Demir, & Şener, 2020).

Antitumor Evaluation of Heterocyclic Compounds

The synthesis and antitumor evaluation of heterocyclic compounds derived from benzamide derivatives demonstrate significant inhibitory effects on various cancer cell lines. This research is crucial for the discovery of new antitumor agents and for understanding the mechanism behind their activities (Shams, Mohareb, Helal, & Mahmoud, 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s used. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its current applications. If it’s a new compound, initial research might focus on determining its physical and chemical properties, and potential uses .

properties

IUPAC Name

3,4-dimethoxy-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S/c1-26-16-9-8-14(10-17(16)27-2)21(25)24-22-23-20-15-5-3-4-12-6-7-13(19(12)15)11-18(20)28-22/h3-5,8-11H,6-7H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGRJRSHUEMAHQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)C=C4CCC5=C4C3=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3,4-dimethoxybenzamide

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